5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
The compound “5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Scientific Research Applications
Heterocyclic Compound Synthesis
Research into the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone reveals significant advancements in heterocyclic chemistry. These compounds exhibit anti-inflammatory and analgesic properties due to their ability to inhibit cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), showcasing their potential pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmaceutical Development
The pharmaceutical market has been enriched by patents reflecting the synthesis of azetidine, pyrrolidine, and piperidine derivatives, including structures similar to the chemical . These compounds are highlighted for their role as alpha-subtype selective 5-HT-1D receptor agonists, offering fewer side-effects for migraine treatment, emphasizing the continuous search for more effective and safer therapeutic options (Habernickel, 2001).
Novel Synthesis Methods
Explorations into new synthetic routes have led to the development of piperazine-2,5-diones via Dieckmann cyclization, illustrating innovative methods in organic synthesis that could be applied to a range of pharmaceutical compounds, including those with structures akin to the one . This research highlights the versatility and potential of synthetic chemistry in creating novel therapeutic agents (Aboussafy & Clive, 2012).
Biological Activity Exploration
The design and synthesis of novel derivatives based on 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been investigated for their antidepressant and antianxiety activities. This research underscores the importance of structural innovation in discovering new, biologically active compounds that could lead to the development of new psychiatric medications (Kumar et al., 2017).
Properties
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]-1-methyl-3-phenacylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O5/c1-27-22-21(24(33)30(25(27)34)16-19(31)17-6-3-2-4-7-17)18(9-10-26-22)28-11-13-29(14-12-28)23(32)20-8-5-15-35-20/h2-10,15H,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNHCVMFECQVBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)C3=CC=CC=C3)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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